2-(1,3-Dihydro-2-benzofuran-1-yl)acetic acid
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Overview
Description
2-(1,3-Dihydro-2-benzofuran-1-yl)acetic acid is an organic compound with the molecular formula C10H10O3 It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities
Mechanism of Action
Target of Action
Benzofuran compounds, which this molecule is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
Benzofuran derivatives have been found to exhibit a range of biological activities, suggesting that they may interact with their targets in a variety of ways . For instance, some benzofuran derivatives have been found to inhibit cell growth in various types of cancer cells , suggesting that they may interact with targets involved in cell proliferation and survival.
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran derivatives, it is likely that this compound affects multiple pathways . For example, its potential anti-tumor activity suggests that it may affect pathways involved in cell proliferation, apoptosis, and DNA repair.
Pharmacokinetics
The compound’s bioavailability is suggested to be high, as indicated by a study on a similar compound .
Result of Action
Based on the known activities of benzofuran derivatives, it can be inferred that this compound may have anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . These effects would likely result from the compound’s interactions with its cellular targets and its impact on various biochemical pathways.
Action Environment
For instance, the compound’s stability could be affected by temperature and pH, while its efficacy could be influenced by the presence of other molecules that compete for the same targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dihydro-2-benzofuran-1-yl)acetic acid can be achieved through several methods. One common approach involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions typically require the use of strong bases and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve the oxidation of furan-2-carboxylic acid with potassium permanganate . This method is favored for its efficiency and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dihydro-2-benzofuran-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The benzofuran ring allows for electrophilic and nucleophilic substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzofuran-2-carboxylic acid, while reduction may produce benzofuran-2-ylmethanol.
Scientific Research Applications
2-(1,3-Dihydro-2-benzofuran-1-yl)acetic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- Benzofuran-2-carboxylic acid
- Benzofuran-2-ylmethanol
- 2-Methyl-2,3-dihydro-1-benzofuran-3-ylacetic acid
Uniqueness
2-(1,3-Dihydro-2-benzofuran-1-yl)acetic acid is unique due to its specific acetic acid moiety attached to the benzofuran ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(1,3-dihydro-2-benzofuran-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-10(12)5-9-8-4-2-1-3-7(8)6-13-9/h1-4,9H,5-6H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKFZQZGPQUAKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(O1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10608096 |
Source
|
Record name | (1,3-Dihydro-2-benzofuran-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10608096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62590-78-7 |
Source
|
Record name | (1,3-Dihydro-2-benzofuran-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10608096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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